(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14/h3-6,8H,2,7,12H2,1H3/t8-/m1/s1 |
InChI Key |
KUYKXSZTGRADJQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CN1C2=CC=CC=C2OC1=O)N |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2OC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with an appropriate alkylating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine moiety enables nucleophilic substitution reactions, facilitating functionalization of the side chain. For example:
-
Acylation : Reacts with acetyl chloride under mild conditions (55°C, EtOH) to form N-acetyl derivatives, as demonstrated in benzoxazolone syntheses .
-
Alkylation : Forms carbamate derivatives via reaction with tert-butyloxycarbonyl (Boc) anhydride, as seen in analog synthesis .
Key Reaction Data
| Reaction Type | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, EtOH, 55°C, 2 h | 52% | |
| Boc Protection | Boc₂O, NaOAc, Ac₂O, 80°C, 4 h | 45–69% |
Palladium-Catalyzed Coupling Reactions
The benzoxazolone core participates in Pd-mediated cross-couplings:
-
Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 5-bromobenzo[d]oxazol-2(3H)-one) undergo coupling with arylboronic acids to form biaryl structures .
-
Oxidative Cyclization : Pd-catalyzed aerobic oxidation with isocyanides constructs 2-aminobenzoxazoles in air, achieving yields up to 90% .
Example Reaction Pathway
\text{5-Bromo derivative} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product} \quad (\text{Yield: 72–84%})[4]
Halogenation and Thiolation
Electrophilic substitution occurs at the benzoxazolone aromatic ring:
-
Bromination : Direct bromination at the 5-position using HBr/AcOH yields 5-bromobenzo[d]oxazol-2(3H)-one (84% yield) .
-
Thiolation : Reaction with thiourea under acidic conditions forms 2-thiol derivatives, useful for further functionalization .
Comparative Halogenation Results
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Benzo[d]oxazol-2-one | HBr/AcOH | 5-Bromo derivative | 84% |
| Benzo[d]oxazol-2-one | Thiourea, HCl | 2-Thiol derivative | 72% |
Cyclization and Annulation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Indenopyranone Formation : Reacts with N-acylglycines via Erlenmeyer-Plöchl azlactone (EPA) reactions, forming indeno[2,1-c]pyran-3-ones through dual C–C and C–O bond formation .
-
Isobenzofuran Synthesis : Free amino acids induce 5-exo-dig cyclization to yield 1-oxazolonylisobenzofurans (53–66% yield) .
Mechanistic Insight
-
The amine side chain facilitates imine formation with aldehydes, enabling cascade cyclizations.
-
Steric effects from the (R)-configuration influence regioselectivity in annulation .
Pharmacophore-Driven Modifications
Structural analogs of this compound have been optimized for σ₁ receptor binding:
-
Hydrophobic Tail Incorporation : Attaching cyclohexyl or phenoxy groups enhances affinity (IC₅₀: 94 nM for SLB1122168) .
-
Ionizable Center Engineering : Introducing a hydroxymethyl group improves hydrogen bonding capacity .
Structure-Activity Relationship (SAR)
| Modification Site | Functional Group | Biological Outcome |
|---|---|---|
| Side Chain (C2) | Cyclohexyl | Enhanced σ₁R binding |
| Benzoxazolone Core | 5-Bromo | Increased inhibitory potency |
Stability and Degradation
Scientific Research Applications
Pharmacological Potential
Anticancer Activity:
Research indicates that derivatives of benzo[d]oxazol-2(3H)-one, including (R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one, exhibit significant anticancer properties. For instance, studies have shown that modifications to the structure of these derivatives can enhance their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy .
Sigma Receptor Modulation:
This compound has been identified as a potential modulator of sigma receptors, specifically the sigma-1 receptor. Sigma receptor ligands are known for their roles in neuroprotection and modulation of pain pathways. The selectivity of this compound for sigma receptors could lead to developments in treatments for neurological disorders and pain management .
Biological Studies
In Vivo Studies:
In vivo experiments have demonstrated that compounds similar to this compound can influence lymphocyte counts and sphingosine-1-phosphate (S1P) release, indicating their role in immune modulation. These findings suggest potential applications in treating autoimmune diseases and conditions characterized by lymphopenia .
Structure-Activity Relationship (SAR) Studies:
SAR studies have been crucial in understanding how variations in the chemical structure affect biological activity. Research has shown that specific modifications can lead to improved binding affinities and selectivity for sigma receptors, enhancing the therapeutic potential of these compounds . The identification of optimal structural features is essential for the rational design of more effective drugs based on this scaffold.
Synthesis and Development
Synthetic Pathways:
The synthesis of this compound involves several key steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the development of more efficient routes to produce this compound and its analogs, which are critical for extensive biological testing and potential clinical applications .
Case Studies:
- Case Study 1: A study evaluating a series of benzo[d]oxazol-2(3H)-one derivatives found that specific analogs exhibited promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
- Case Study 2: Another investigation focused on the interaction of these compounds with sigma receptors, revealing that specific structural modifications could enhance selectivity and potency, thereby providing insights into their mechanism of action in neuroprotection .
Mechanism of Action
The mechanism of action of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
*BOA = Benzo[d]oxazol-2(3H)-one
Table 2: Cytotoxicity Profiles in Breast Cancer Cell Lines
Biological Activity
(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on receptor interactions, anti-inflammatory effects, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1217975-30-8
- Molecular Formula : CHNO
Research indicates that this compound may interact with various neurotransmitter receptors, notably the serotonin receptor (5-HT6) and GABA-A receptors. These interactions are crucial for its potential antidepressant and anxiolytic effects, as explored in recent studies focusing on neuroinflammation and mood disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. For example, it was tested in brain homogenates to assess its impact on inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential utility in treating conditions characterized by neuroinflammation .
In Vivo Studies
Behavioral studies in animal models have shown promising results. When administered intraperitoneally over a period of 14 days, subjects displayed reduced anxiety-like behaviors and improved overall activity levels compared to control groups. The compound's efficacy was measured through various behavioral tests, including the open field test and elevated plus maze .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with other compounds is essential. Below is a table summarizing the IC values of related compounds against various cancer cell lines:
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| This compound | TBD | TBD |
| 1,2,4-Oxadiazole Derivative | 0.48 | MCF-7 |
| Prodigiosin | 1.93 | MCF-7 |
The specific IC value for this compound remains to be determined but is expected to be competitive based on structural similarities with known active compounds.
Case Studies
- Case Study on Neuroinflammation : In a study investigating the effects of this compound on neuroinflammation, researchers found that treatment significantly decreased levels of TNF-alpha and IL-6 in animal models of depression induced by chronic stress .
- Case Study on Anxiety Disorders : Another study highlighted the compound's anxiolytic effects through its modulation of GABAergic signaling pathways, demonstrating reduced anxiety-like behavior in rodents subjected to stress tests .
Q & A
Q. Table 1: Representative Synthetic Routes and Yields
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Selection : Acidic conditions (e.g., HCl/H₂O mixtures) enhance condensation reactions .
- Solvent Effects : Propan-2-ol improves hydrazide formation, while DMF or THF may stabilize intermediates .
- Temperature Control : Reflux conditions for esterification (2 hours) vs. room temperature for coupling reactions .
- Purification Techniques : Column chromatography or recrystallization to isolate high-purity solids (e.g., white solids with >95% purity) .
Note : Yields vary with substituent bulkiness; longer alkyl chains (e.g., hexyl vs. propyl) reduce yields due to steric hindrance .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.36–7.10 ppm) and carbon backbone (e.g., carbonyl δ 156.40 ppm) .
- HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 423.2025 vs. calculated 422.1954) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1798 cm⁻¹) .
- Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios (e.g., C: 55.76% vs. 56.14%) .
Advanced: How do structural modifications impact sigma receptor affinity and cytotoxicity?
Methodological Answer:
- Benzoxazolone vs. Benzothiazolone : Sulfur substitution (benzothiazolone) increases sigma-1 affinity but reduces selectivity .
- 6-Substituents : Acetyl or isothiocyanate groups at position 6 enhance sigma-2 binding (Ki = 0.56–17.9 nM) and induce cytotoxicity (EC₅₀ = 7.6–32.8 μM) via irreversible receptor binding .
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. propyl) improve metabolic stability but reduce solubility .
Q. Table 2: Structure-Activity Relationships (SAR)
Advanced: What computational models predict the pharmacological activity of benzoxazolone derivatives?
Methodological Answer:
- 3D Pharmacophore Modeling : Catalyst 4.9 software identifies critical features: one hydrogen bond acceptor, two hydrophobic aromatic regions, and a positive ionizable site (correlation coefficient = 0.89) .
- Molecular Dynamics (MD) Simulations : Free energy perturbations (FEP) guide substitutions to optimize β2-adrenoceptor binding .
- Docking Studies : Predict interactions with dopamine D2 receptors (e.g., AG-0029’s dual D2/H3 receptor occupancy) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Dopamine D2/D3 Receptors : AG-0029 shows agonist activity (measured via [¹¹C]raclopride PET occupancy) .
- Histamine H3 Receptors : Antagonism detected at doses >1 mg/kg using [¹¹C]GSK189254 PET .
- Sigma Receptors : High affinity for sigma-1 (Ki < 10 nM) and sigma-2 subtypes (Ki < 5 nM) .
- Aldose Reductase : Derivatives inhibit aldose reductase (IC₅₀ = 2 μM) via competitive binding .
Advanced: How are contradictions in biological data resolved (e.g., cytotoxic vs. metabolic effects)?
Methodological Answer:
- Dose-Dependent Effects : Low doses of SN79 analogs stimulate glycolysis (MTT assay), while high doses induce apoptosis via caspase-3 activation .
- Receptor Subtype Selectivity : Sigma-1 ligands (e.g., 6-methoxy derivatives) lack cytotoxicity but modulate metabolic pathways, whereas sigma-2-selective ligands (e.g., isothiocyanate derivatives) trigger cell death .
Basic: What purification methods ensure high purity of synthesized derivatives?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates >95% pure solids .
- Recrystallization : Methanol/water mixtures yield crystalline products (e.g., white solids from propan-2-ol) .
- HPLC : Reverse-phase C18 columns resolve regioisomers (e.g., tR = 4.34 min for aldose reductase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
